![molecular formula C11H16BBrO3 B8209240 (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid](/img/structure/B8209240.png)
(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid
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Description
(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is a chemical compound with the molecular weight of 286.96 . It is a solid at room temperature and should be stored at temperatures between 2-8°C . The IUPAC name for this compound is (3-bromo-2-ethoxy-5-isopropylphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is 1S/C11H16BBrO3/c1-4-16-11-9 (12 (14)15)5-8 (7 (2)3)6-10 (11)13/h5-7,14-15H,4H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides.Physical And Chemical Properties Analysis
(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is a solid at room temperature . It has a molecular weight of 286.96 . The physical and chemical properties of boronic acid derivatives are influenced by their substituents.Safety and Hazards
properties
IUPAC Name |
(3-bromo-2-ethoxy-5-propan-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7,14-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUULQHONMZMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Br)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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